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molecular formula C6H3Cl2F3N2O B8620726 2-(2,2,2-Trifluoroethyl)-4,5-dichloro-3(2H)-pyridazinone CAS No. 97137-16-1

2-(2,2,2-Trifluoroethyl)-4,5-dichloro-3(2H)-pyridazinone

Cat. No. B8620726
M. Wt: 247.00 g/mol
InChI Key: WRECSZCHPLHDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06307047B1

Procedure details

2,2,2-Trifluoroethylhydrazine (70% solution in water, 35.0 g, 0.307 mol) was treated with mucochloric acid (51.88 g, 0.307 mol) in ethanol (300 mL) and refluxed for 5 hours. The solvent was concentrated in vacuo. The crystals obtained were washed with water and air dried (yield: 50 g; 67.5%). 1H NMR (300 MHz, CDCl3) δ 4.8 (q, J=9 Hz, 2H), 7.85 (s, 1H). MS (DCl-NH3) m/z 264 (M+NH4)+.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
51.88 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[CH2:3][NH:4][NH2:5].[C:8](O)(=[O:15])/[C:9](=[C:11](\[CH:13]=O)/[Cl:12])/[Cl:10]>C(O)C>[F:1][C:2]([F:7])([F:6])[CH2:3][N:4]1[C:8](=[O:15])[C:9]([Cl:10])=[C:11]([Cl:12])[CH:13]=[N:5]1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
FC(CNN)(F)F
Name
Quantity
51.88 g
Type
reactant
Smiles
C(/C(/Cl)=C(/Cl)\C=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crystals obtained
WASH
Type
WASH
Details
were washed with water and air
CUSTOM
Type
CUSTOM
Details
dried (yield: 50 g; 67.5%)

Outcomes

Product
Name
Type
Smiles
FC(CN1N=CC(=C(C1=O)Cl)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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